REACTION_CXSMILES
|
C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[C:20]([O:23][CH:24]=[CH2:25])(=[O:22])[CH3:21].[C:26]([OH:31])(=[O:30])[CH2:27][CH2:28]C>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[C:26]([OH:31])(=[O:30])[CH:27]([CH3:28])[OH:22].[C:20]([O:23][CH:24]=[CH2:25])(=[O:22])[CH3:21] |^1:35,37,56,75|
|
Name
|
|
Quantity
|
12 mmol
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
|
Name
|
|
Quantity
|
37 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC=C
|
Name
|
|
Quantity
|
83 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)(=O)O
|
Name
|
|
Quantity
|
0.6 mmol
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A 300 ml autoclave is charged with 0.692 g
|
Type
|
CUSTOM
|
Details
|
The autoclave was flushed
|
Type
|
TEMPERATURE
|
Details
|
heated-up
|
Type
|
ADDITION
|
Details
|
Several 1-ml increments of water were added
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
the reaction continued overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
After 23 hours of reaction time at 150° C.
|
Duration
|
23 h
|
Type
|
CUSTOM
|
Details
|
700 psig the reaction was terminated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(O)C)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[C:20]([O:23][CH:24]=[CH2:25])(=[O:22])[CH3:21].[C:26]([OH:31])(=[O:30])[CH2:27][CH2:28]C>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[C:26]([OH:31])(=[O:30])[CH:27]([CH3:28])[OH:22].[C:20]([O:23][CH:24]=[CH2:25])(=[O:22])[CH3:21] |^1:35,37,56,75|
|
Name
|
|
Quantity
|
12 mmol
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
|
Name
|
|
Quantity
|
37 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC=C
|
Name
|
|
Quantity
|
83 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)(=O)O
|
Name
|
|
Quantity
|
0.6 mmol
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A 300 ml autoclave is charged with 0.692 g
|
Type
|
CUSTOM
|
Details
|
The autoclave was flushed
|
Type
|
TEMPERATURE
|
Details
|
heated-up
|
Type
|
ADDITION
|
Details
|
Several 1-ml increments of water were added
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
the reaction continued overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
After 23 hours of reaction time at 150° C.
|
Duration
|
23 h
|
Type
|
CUSTOM
|
Details
|
700 psig the reaction was terminated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(O)C)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[C:20]([O:23][CH:24]=[CH2:25])(=[O:22])[CH3:21].[C:26]([OH:31])(=[O:30])[CH2:27][CH2:28]C>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[C:26]([OH:31])(=[O:30])[CH:27]([CH3:28])[OH:22].[C:20]([O:23][CH:24]=[CH2:25])(=[O:22])[CH3:21] |^1:35,37,56,75|
|
Name
|
|
Quantity
|
12 mmol
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
|
Name
|
|
Quantity
|
37 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC=C
|
Name
|
|
Quantity
|
83 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)(=O)O
|
Name
|
|
Quantity
|
0.6 mmol
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A 300 ml autoclave is charged with 0.692 g
|
Type
|
CUSTOM
|
Details
|
The autoclave was flushed
|
Type
|
TEMPERATURE
|
Details
|
heated-up
|
Type
|
ADDITION
|
Details
|
Several 1-ml increments of water were added
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
the reaction continued overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
After 23 hours of reaction time at 150° C.
|
Duration
|
23 h
|
Type
|
CUSTOM
|
Details
|
700 psig the reaction was terminated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(O)C)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |